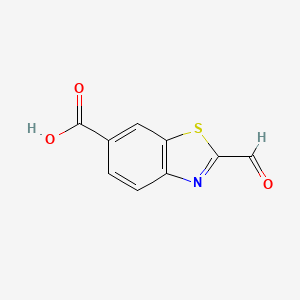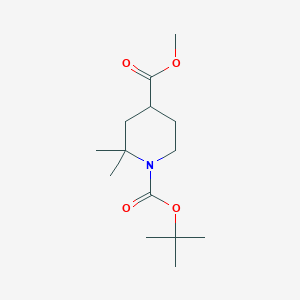
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a phenoxyethanol backbone. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves several steps, typically starting with the preparation of the phenoxyethanol backbone. The synthetic route may include the following steps:
Nitration: Introduction of a nitro group to the phenol ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluoro group.
Methylation: Addition of the methyl group.
Etherification: Formation of the phenoxyethanol backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol can be compared with similar compounds such as:
2-(4-Amino-2-methylphenoxy)ethan-1-ol: Lacks the fluoro group, which may affect its biological activity and chemical properties.
2-(4-Fluoro-2-methylphenoxy)ethan-1-ol: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological molecules.
2-(4-Amino-2-fluoro-5-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
The presence of the fluoro group in this compound makes it unique, as it can enhance the compound’s lipophilicity and membrane permeability, potentially leading to different biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-(4-amino-2-fluoro-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3 |
Clé InChI |
WTZQHOLYXAAYGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)F)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

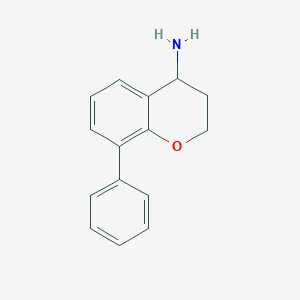
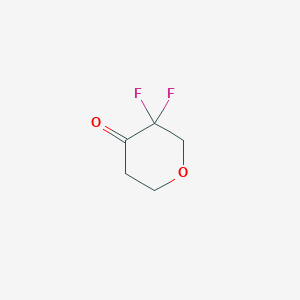
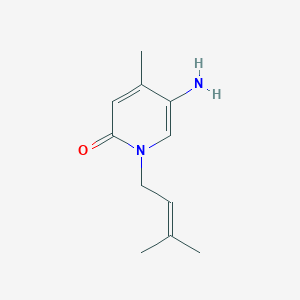
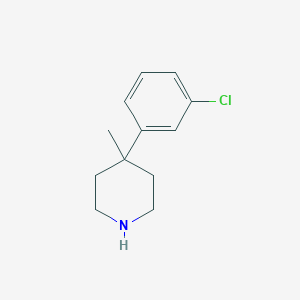
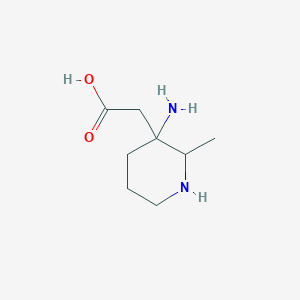
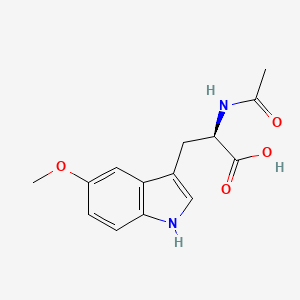
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
